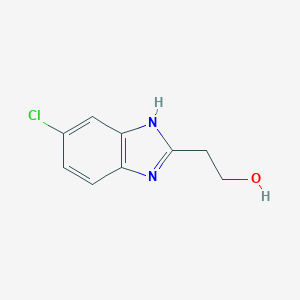

2-(6-chloro-1H-benzimidazol-2-yl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(6-chloro-1H-benzimidazol-2-yl)ethanol” is a chemical compound with the empirical formula C9H9ClN2O . It has a molecular weight of 196.63 .

Molecular Structure Analysis

The molecular structure of “2-(6-chloro-1H-benzimidazol-2-yl)ethanol” consists of a benzimidazole ring attached to an ethanol group . The benzimidazole ring contains a fusion of benzene and imidazole rings .Physical And Chemical Properties Analysis

“2-(6-chloro-1H-benzimidazol-2-yl)ethanol” is a solid compound . Its SMILES string is ClC1=CC=C(N=C(CCO)N2)C2=C1 .Aplicaciones Científicas De Investigación

Chemical Variability and Properties

Fascinating Variability in Chemistry

Research on compounds containing benzimidazole, such as 2-(6-chloro-1H-benzimidazol-2-yl)ethanol, highlights their diverse chemical properties and applications. These studies emphasize the synthesis, properties, and complex formation of these compounds, revealing their potential in spectroscopy, magnetic properties, biological, and electrochemical activities. This broad range of properties suggests numerous scientific applications, from material science to biotechnology (Boča, Jameson, & Linert, 2011).

Biological Activities and Applications

DNA Interaction

Benzimidazole derivatives, including Hoechst 33258 and its analogues, are known for their strong binding to the DNA minor groove, particularly in AT-rich sequences. These compounds are extensively used in cell biology for DNA staining, indicating their crucial role in genetic research and diagnostics (Issar & Kakkar, 2013).

Therapeutic Potential

The therapeutic applications of benzimidazole and its derivatives span across various domains, including antimicrobial, antiviral, antiparasitic, and anticancer activities. The versatility of these compounds in drug design and their presence in numerous pharmacological agents underline their significance in medicinal chemistry and drug development (Babbar, Swikriti, & Arora, 2020).

Mechanisms of Action and Drug Design

Anticancer Research

Benzimidazole hybrids have shown promise in anticancer research, with mechanisms including DNA intercalation and enzyme inhibition. Their structural diversity enables the design of targeted therapies, presenting a valuable avenue for developing novel anticancer drugs (Akhtar et al., 2019).

Fungicide and Antihelmintic Properties

Benzimidazoles' role as fungicides and antihelmintic agents, owing to their action as specific inhibitors of microtubule assembly, underscores their importance in agriculture and veterinary medicine. This mechanism of action has led to intensive research into their biological impact and potential applications in treating infectious diseases (Davidse, 1986).

Synthesis and Environmental Applications

Hydrogen Production from Bio-Ethanol

The role of bio-ethanol in renewable energy and its conversion into hydrogen through reforming processes, with the catalytic activity being a crucial factor, indicates the environmental applications of related chemical processes. This highlights the potential of benzimidazole-related compounds in supporting sustainable energy solutions (Ni, Leung, & Leung, 2007).

Safety and Hazards

The compound is classified as Eye Dam. 1 according to GHS classification . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propiedades

IUPAC Name |

2-(6-chloro-1H-benzimidazol-2-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O/c10-6-1-2-7-8(5-6)12-9(11-7)3-4-13/h1-2,5,13H,3-4H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZTRYOXAYPCDAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=N2)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-chloro-1H-benzimidazol-2-yl)ethanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[(3-fluorophenyl)carbonyl]amino}-1-phenyl-N,N-dipropyl-1H-pyrazole-4-carboxamide](/img/structure/B504803.png)

![5-[(3-fluorobenzoyl)amino]-N-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B504805.png)

![N,N-diethyl-5-[(3-fluorobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B504807.png)

![N'-[2-(3-methoxyphenoxy)acetyl]pyridine-4-carbohydrazide](/img/structure/B504808.png)

![N-(2-chloro-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B504810.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B504811.png)

![N-{2-chloro-4-[(4-isopropylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B504817.png)

![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-3-isobutoxybenzamide](/img/structure/B504819.png)

![4-methyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B504821.png)

![4-methyl-N-[2-(morpholine-4-carbonyl)phenyl]benzamide](/img/structure/B504822.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methylbenzamide](/img/structure/B504823.png)

![Ethyl 3-[(4-bromophenyl)sulfonyl]propanoate](/img/structure/B504824.png)